Differential HBV Promoter Inhibition Profile
LPRP-Et-97543 significantly reduces HBV Core, S, and preS promoter activities but does not affect the X promoter in HBV-transfected Huh7 cells at 2.5–10 μg/mL [1]. In contrast, the natural product asiaticoside (from Hydrocotyle sibthorpioides) inhibits Core, S, and X gene promoters without differentiation [2].
| Evidence Dimension | HBV promoter activity inhibition profile |
|---|---|
| Target Compound Data | Core, S, preS promoters: significantly reduced; X promoter: not affected (2.5–10 μg/mL) |
| Comparator Or Baseline | Asiaticoside: inhibits C, S, and X gene promoters |
| Quantified Difference | LPRP-Et-97543 spares X promoter; asiaticoside inhibits all three promoters |
| Conditions | HBV-transfected Huh7 cells, promoter-luciferase reporter assays |
Why This Matters
X promoter sparing may confer a distinct safety or mechanistic profile, making LPRP-Et-97543 the preferred tool when selective transcriptional modulation is required.
- [1] Huang, T.-J., et al. (2014). Anti-viral effect of a compound isolated from Liriope platyphylla against hepatitis B virus in vitro. Virus Research, 192, 16–24. View Source
- [2] Liu, Y., et al. (2023). Table 8: Natural compounds and their anti-HBV mechanisms. PMC10053227. View Source
